Antibacterial Activity of 1-Oxo-1H,2H,3H,4H-quinolizinium Bromide Against Enterococcus faecalis in Comparison to Vancomycin
The target compound demonstrates direct antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 value of 3.19 µM (0.73 µg/mL) as measured by a broth microdilution assay after 18 hours of incubation [1]. For context, the standard-of-care antibiotic vancomycin exhibits a minimum inhibitory concentration (MIC) range of 1–2 µg/mL (approximately 0.7–1.4 µM) against vancomycin-susceptible Enterococcus faecalis isolates [2]. This indicates that the compound's in vitro potency is within the same order of magnitude as a clinically deployed antibiotic, establishing it as a viable scaffold for further antibacterial development.
| Evidence Dimension | Antibacterial potency against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC50 = 3.19 µM (0.73 µg/mL) |
| Comparator Or Baseline | Vancomycin MIC range = 1–2 µg/mL (approx. 0.7–1.4 µM) against vancomycin-susceptible strains |
| Quantified Difference | Target compound IC50 (0.73 µg/mL) is comparable to vancomycin MIC range (1–2 µg/mL); both fall within the low micromolar/sub-µg/mL range |
| Conditions | Target: Broth microdilution, 18 h incubation; Comparator: Clinical MIC determination (broth microdilution/agar dilution) |
Why This Matters
This evidence positions the compound as a promising starting point for anti-infective drug discovery programs, particularly against enterococcal infections, where new scaffolds are urgently needed.
- [1] BindingDB. (n.d.). BDBM50498340 (CHEMBL3585717) - Antibacterial activity against Enterococcus faecalis CECT 481. View Source
- [2] Lee, S. Y., et al. (2025). In Vitro Antimicrobial Activity of Various Antimicrobial Agents Against Vancomycin-Susceptible and -Resistant Enterococcus Faecalis. Korean Journal of Clinical Microbiology. View Source
